molecular formula C7H11NO3 B11716217 Methyl 2-cyano-3-ethoxypropanoate

Methyl 2-cyano-3-ethoxypropanoate

Cat. No.: B11716217
M. Wt: 157.17 g/mol
InChI Key: NCSYSSLNWBRBDV-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-ethoxypropanoate is an organic compound with the molecular formula C7H11NO3. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The compound features a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a propanoate backbone, making it a valuable building block for creating more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-ethoxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the cyanoacetate to the acrylate, followed by esterification to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, further enhances the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-3-ethoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amino derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a wide range of functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various functionalized esters and amides.

Scientific Research Applications

Methyl 2-cyano-3-ethoxypropanoate has numerous applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of bioactive molecules that can modulate biological pathways, making it valuable in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-ethoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound or its derivatives may inhibit certain enzymes or receptors, leading to altered cellular functions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the ethoxy group.

    Methyl cyanoacetate: Similar but without the ethoxy group.

    Methyl 2-cyano-3-methoxypropanoate: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness: Methyl 2-cyano-3-ethoxypropanoate is unique due to the presence of both the cyano and ethoxy groups, which confer distinct reactivity and versatility in chemical syntheses

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-cyano-3-ethoxypropanoate

InChI

InChI=1S/C7H11NO3/c1-3-11-5-6(4-8)7(9)10-2/h6H,3,5H2,1-2H3

InChI Key

NCSYSSLNWBRBDV-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C#N)C(=O)OC

Origin of Product

United States

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